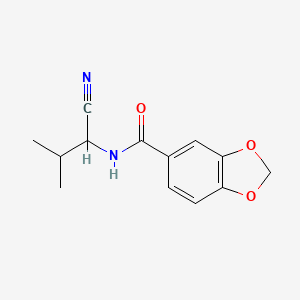

2-Amino-3,3,3-trifluoro-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

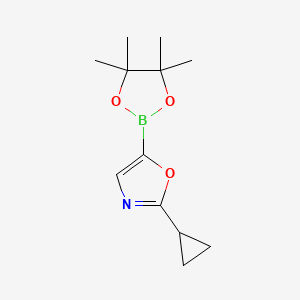

“2-Amino-3,3,3-trifluoro-2-methylpropanamide” is also known as “3,3,3-trifluoro-2-methylalanine”. It is a chemical compound with the CAS Number: 422-23-1 . It has a molecular weight of 157.09 and is typically in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10) . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“this compound” is a powder . It is stored at room temperature .Scientific Research Applications

Enzyme Research and Kinetic Resolution

S-Enantioselective Amidase Research : A novel S-enantioselective amidase acting on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide was discovered in Arthrobacter sp. S-2. This enzyme selectively produces (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, showcasing its potential in stereospecific biocatalysis (Fuhshuku et al., 2015).

Cobalt-Dependent Amidase for Synthesis : Burkholderia phytofirmans ZJB-15079 produces a cobalt-dependent amidase capable of resolving rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide into optically pure (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. This enzyme's thermostability and specific activity highlight its utility in efficient biocatalytic synthesis (Wu et al., 2017).

Chemical Synthesis and Structural Studies

Synthesis of Enantiomers : Shinella sp. R-6 and Arthrobacter sp. S-2 strains have been used for the enantioselective hydrolysis of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, enabling the preparation of both enantiomers of the compound. This application is significant in the field of asymmetric synthesis and chiral compound production (Fuhshuku et al., 2014).

One-Pot Synthesis Approach : A methodology for the one-pot synthesis of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives has been developed, highlighting an efficient approach to producing this compound with potential applications in pharmaceuticals and materials science (Li et al., 2013).

Antifungal Activity Study : Novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides exhibit moderate antifungal activity. This indicates the potential application of such compounds in developing new antifungal agents (Yang et al., 2017).

Pyruvate Dehydrogenase Kinase Inhibition : Anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid have been investigated as inhibitors of pyruvate dehydrogenase kinase, indicating potential applications in metabolic research and drug development (Bebernitz et al., 2000).

Biomedical Research

Peptidology and Drug Design : Computational peptidology, assisted by conceptual density functional theory, was used to study new antifungal tripeptides containing variations of this compound, aiding in the process of drug design and development (Flores-Holguín et al., 2019).

Tumor Imaging with PET : Radiolabeled amino acids, including variants of 2-amino-3,3,3-trifluoro-2-methylpropanoic acid, have been explored for tumor imaging using positron emission tomography, showcasing its potential in medical imaging and diagnostics (McConathy et al., 2002).

Safety and Hazards

This compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Mode of Action

It’s known that the compound is involved in the kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . The specifics of its interaction with its targets and the resulting changes are yet to be fully understood.

properties

IUPAC Name |

2-amino-3,3,3-trifluoro-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O/c1-3(9,2(8)10)4(5,6)7/h9H2,1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXWPZVBJVSGEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-one](/img/structure/B2847816.png)

![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-isobutyl-1-methyl-1H-pyrazole-4-carboxamide](/img/no-structure.png)

![Ethyl 5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate](/img/structure/B2847826.png)

![3-(2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2847829.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2847833.png)

![N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2847835.png)